molecular formula C16H10N2O6 B8788222 2-(2-methyl-5-nitrophenyl)-1,3-dioxoisoindole-5-carboxylic acid

2-(2-methyl-5-nitrophenyl)-1,3-dioxoisoindole-5-carboxylic acid

Cat. No.: B8788222
M. Wt: 326.26 g/mol
InChI Key: PKJAHSJIWCHJMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-methyl-5-nitrophenyl)-1,3-dioxoisoindole-5-carboxylic acid is an organic compound with a complex structure that includes a nitro group, a tolyl group, and a carboxyphthalimide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective nitration of the o-tolyl group .

Industrial Production Methods: Industrial production of 2-(2-methyl-5-nitrophenyl)-1,3-dioxoisoindole-5-carboxylic acid may involve large-scale nitration reactors where the reaction conditions are optimized for yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions: 2-(2-methyl-5-nitrophenyl)-1,3-dioxoisoindole-5-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-(2-methyl-5-nitrophenyl)-1,3-dioxoisoindole-5-carboxylic acid has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the study of enzyme interactions and as a probe in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(2-methyl-5-nitrophenyl)-1,3-dioxoisoindole-5-carboxylic acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. These interactions can lead to the inhibition of enzyme activity or disruption of cellular processes, contributing to its potential therapeutic effects .

Comparison with Similar Compounds

  • N-(4-nitro-o-tolyl)-4-chlorophthalimide
  • (4-nitro-phenyl)-o-tolyl sulfone
  • ((4-Nitro-o-tolyl)azo)malononitrile

Comparison: 2-(2-methyl-5-nitrophenyl)-1,3-dioxoisoindole-5-carboxylic acid is unique due to the presence of the carboxyphthalimide group, which imparts distinct chemical properties and reactivity.

Properties

Molecular Formula

C16H10N2O6

Molecular Weight

326.26 g/mol

IUPAC Name

2-(2-methyl-5-nitrophenyl)-1,3-dioxoisoindole-5-carboxylic acid

InChI

InChI=1S/C16H10N2O6/c1-8-2-4-10(18(23)24)7-13(8)17-14(19)11-5-3-9(16(21)22)6-12(11)15(17)20/h2-7H,1H3,(H,21,22)

InChI Key

PKJAHSJIWCHJMH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)O

Origin of Product

United States

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